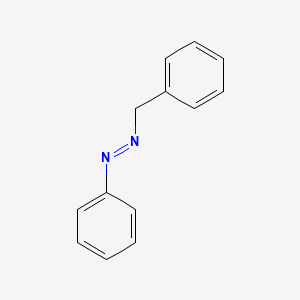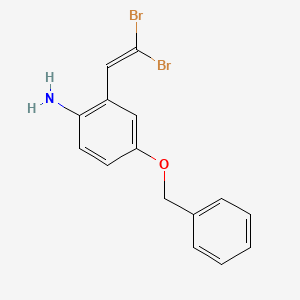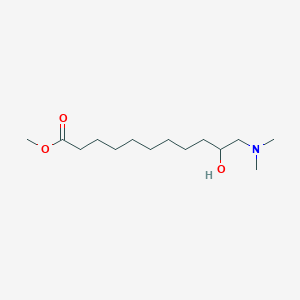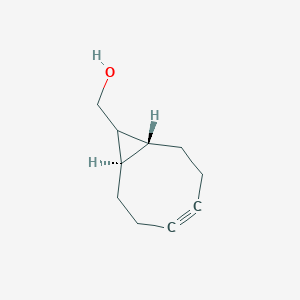![molecular formula C19H18N2O2 B14134385 (E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B14134385.png)
(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide is a synthetic organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a phenylprop-2-enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid (GABA) derivatives under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolidinone is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Phenylprop-2-enamide Moiety: The final step involves the condensation of the phenyl group with cinnamoyl chloride in the presence of a base like triethylamine to form the phenylprop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with a similar structural motif but different functional groups.
(-)-Carvone: A natural compound with a similar enone structure but derived from spearmint.
Uniqueness
(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide is unique due to its specific combination of a pyrrolidinone ring and a phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H18N2O2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(E)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c22-18(12-11-15-6-2-1-3-7-15)20-16-8-4-9-17(14-16)21-13-5-10-19(21)23/h1-4,6-9,11-12,14H,5,10,13H2,(H,20,22)/b12-11+ |
Clave InChI |
BWZGSWPCZBNRJZ-VAWYXSNFSA-N |
SMILES isomérico |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)



![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)

![Ethyl [2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]acetate](/img/structure/B14134354.png)


![6-(2-chlorobenzyl)-2-(pyridin-4-yl)-6,8,9,10-tetrahydro-5H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B14134370.png)

